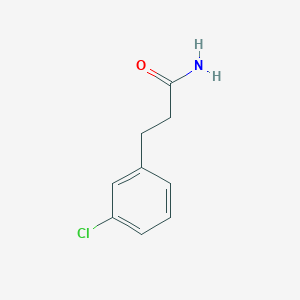

3-(3-Chlorophenyl)propanamide

Description

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-(3-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12) |

InChI Key |

RQNZMFDBHJFOMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acyl Substitution of 3-Chloropropionyl Chloride with 3-Chloroaniline

The most commonly documented method for synthesizing 3-(3-chlorophenyl)propanamide involves the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and 3-chloroaniline. This reaction is typically carried out in an aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product. The reaction is performed under controlled low temperatures (0–5°C) to minimize side reactions and improve yield.

$$

\text{3-chloropropionyl chloride} + \text{3-chloroaniline} \xrightarrow[\text{0–5°C}]{\text{Pyridine or Et}_3\text{N}} \text{this compound}

$$

| Parameter | Details |

|---|---|

| Solvent | Anhydrous DCM or THF |

| Base | Triethylamine or pyridine |

| Temperature | 0–5°C |

| Reaction time | 1–3 hours |

| Purification methods | Column chromatography or recrystallization (ethanol/water) |

| Typical yield | 70–85% |

This method offers a straightforward route with moderate to high yields and is adaptable for both laboratory and industrial scale synthesis. The product purity can be confirmed by NMR, HPLC, and mass spectrometry techniques.

Multi-Step Synthesis from Benzyl Chloride Derivatives and Malonic Ester (Retrosynthetic Approach)

An alternative synthetic route involves the preparation of 3-(3-chlorophenyl)propionic acid as an intermediate, followed by conversion to the corresponding propanamide. This method is based on a three-step process starting from 3-chlorobenzyl chloride and diethyl malonate under alkaline conditions:

- Alkylation Step: 3-chlorobenzyl chloride reacts with diethyl malonate in the presence of sodium ethylate or potassium hydroxide in ethanol at 40–80°C to form 2-(3-chlorobenzyl)diethyl malonate.

- Hydrolysis and Decarboxylation: The malonate ester is hydrolyzed with aqueous sodium hydroxide, acidified with mineral acid, and heated to induce decarboxylation, yielding 3-(3-chlorophenyl)propionic acid.

- Amidation: The propionic acid intermediate is then converted to the propanamide via standard amidation reactions, typically involving activation of the acid (e.g., via acid chloride or coupling reagents) and reaction with ammonia or amines.

Summary Table of Multi-Step Synthesis:

| Step | Reactants & Conditions | Product | Yield (%) |

|---|---|---|---|

| A | 3-chlorobenzyl chloride + diethyl malonate, KOH/NaOEt, EtOH, 40–80°C | 2-(3-chlorobenzyl)diethyl malonate | ~95 |

| B | Hydrolysis with NaOH aqueous, acidification, heating to 120°C | 3-(3-chlorophenyl)propionic acid | Not specified |

| C | Amidation of acid (e.g., via acid chloride) with ammonia or amine | This compound | Not specified |

This approach is advantageous for preparing various substituted propanamide derivatives by altering the benzyl chloride starting material. It is commonly used in industrial settings for bulk synthesis due to the availability of starting materials and scalability.

Analytical Techniques for Verification and Purity Assessment

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the amide bond and aromatic substitution pattern. Aromatic protons appear at δ 7.5–8.0 ppm; the amide carbonyl carbon resonates near δ 170–175 ppm.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phase are used to assess purity, typically achieving >98%.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 234.1 (M+H)+.

- Thermogravimetric Analysis (TGA): Used to assess thermal stability, with decomposition onset around 180°C.

- X-ray Crystallography: For crystal structure determination and confirmation of molecular conformation and intermolecular interactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | 3-chloropropionyl chloride + 3-chloroaniline | DCM/THF, 0–5°C, base (pyridine/Et3N) | Simple, high yield, mild conditions | Requires acid chloride precursor |

| Multi-step from Benzyl Chloride | 3-chlorobenzyl chloride + diethyl malonate + ammonia | Alkali/ethanol, hydrolysis, acidification, amidation | Scalable, versatile for derivatives | Multi-step, longer process |

| Cyclocondensation (related compounds) | 3-(3-chlorophenyl)succinic acid + aminoacetic acid | Heating, cyclization | Access to heterocyclic derivatives | Not direct for simple propanamide |

Scientific Research Applications

3-(3-Chlorophenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)propanamide exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Moieties

Several analogues retain the propanamide core but vary in aromatic substitution:

- 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7): Replaces the chlorophenyl group with a 3-methoxyphenyl group. Molecular weight: 213.664 .

- 3-Chloro-N-(3-fluorophenyl)propanamide : Incorporates a fluorine atom at the 3-position of the phenyl ring. Fluorine’s electronegativity may enhance bioavailability and membrane permeability. Molecular weight: 201.63 .

Table 1: Structural Analogues with Aromatic Modifications

*Calculated based on molecular formula C₉H₉ClNO.

Hybrid Derivatives with Pharmacologically Active Moieties

Several derivatives combine this compound with fragments of known drugs:

- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Integrates naproxen’s naphthalene moiety, suggesting dual anti-inflammatory and analgesic properties. Synthesized via coupling 2-(3-chlorophenyl)ethan-1-amine with naproxen acid chloride (41% yield) .

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: A hybrid of ibuprofen and 3-chlorophenethylamine.

- N-(3-Chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide (PARP1-IN-8) : A PARP1 inhibitor (IC₅₀ = 97 nM) with a phthalazine group, highlighting its role in cancer therapy .

Table 2: Hybrid Derivatives and Their Pharmacological Profiles

Piperazine and Heterocyclic Derivatives

Compounds with piperazine or pyrrolidine extensions exhibit enhanced binding to CNS targets:

- 2-[(Cyclohexanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3w): Combines a piperazine linker with fluorophenyl and cyclohexanecarbonyl groups. Synthesized via resin-based methods (32% yield, LC/MS purity 57%) .

Pharmacological and Physicochemical Properties

- PARP1 Inhibition : PARP1-IN-8 demonstrates potent inhibition (IC₅₀ = 97 nM), making it a candidate for oncology research .

- Anti-Inflammatory Potential: Hybrid derivatives like the naproxen and ibuprofen hybrids leverage parent drugs’ COX inhibition .

- Stability and Purity : LC/MS purity ranges from 55% to 73% for resin-derived compounds, suggesting room for optimization in synthetic protocols .

Biological Activity

3-(3-Chlorophenyl)propanamide, a compound with significant biological activity, is noted for its potential applications in medicinal chemistry. The unique structure of this compound, characterized by a chlorophenyl group attached to a propanamide backbone, contributes to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

The presence of the chlorine atom at the para position of the phenyl ring significantly influences the compound's reactivity and interactions in biological systems. Its amide functional group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes, affecting their catalytic activities. The mechanism typically involves binding to the active sites of enzymes, thereby inhibiting their function and altering biochemical pathways.

Table 1: Enzyme Targets and Inhibition Effects

| Enzyme Target | Inhibition Type | Effect on Pathway |

|---|---|---|

| Indoleamine 2,3-dioxygenase | Competitive Inhibition | Impacts tryptophan metabolism |

| Cyclooxygenase-2 | Non-competitive | Reduces inflammatory mediators |

| Protein Kinase C | Allosteric | Modulates cell signaling pathways |

Study 1: Enzyme Interaction

A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan degradation. The inhibition was quantified using IC50 values, revealing a strong binding affinity that suggests potential therapeutic applications in conditions like cancer where IDO plays a role in immune evasion.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound through its interaction with cyclooxygenase-2 (COX-2). The results indicated that the compound reduced the production of prostaglandins, which are mediators of inflammation. This suggests that it may serve as a useful agent in treating inflammatory diseases.

Potential Therapeutic Applications

Given its biological activity, this compound shows promise for several therapeutic applications:

- Cancer Treatment : By inhibiting IDO, it may enhance anti-tumor immunity.

- Anti-inflammatory Therapy : Its action on COX-2 could be beneficial in managing chronic inflammatory conditions.

- Neurological Disorders : Potential modulation of neurotransmitter pathways through protein kinase inhibition may offer new avenues for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)propanamide, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes chlorination of a phenyl ring to introduce the 3-chlorophenyl group, followed by amidation using propane derivatives. Key steps may involve coupling reactions (e.g., using 3-chlorophenyl ethylamine intermediates) . Optimization of solvents (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) significantly impacts yield. For example, reports a 32–44% yield for derivatives via silica gel chromatography purification. Reaction temperature (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 for amide coupling) are critical variables .

Table 1 : Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chlorination | Cl₂/FeCl₃, 50°C | 60–75% | |

| Amidation | Propanoyl chloride, Et₃N | 50–65% | |

| Purification | Silica gel (hexane/EtOAc) | 32–44% |

Q. How can researchers characterize this compound using spectroscopic methods?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and amide protons (δ 6.5–8.0 ppm). provides detailed NMR shifts for analogous compounds, such as δ 2.65 ppm (t, J = 8.0 Hz) for methylene groups adjacent to the amide .

- HRMS : Exact mass confirmation (e.g., C₉H₉ClFNO requires m/z 219.04 for [M+H]⁺). validates this with HRMS data matching theoretical values within 0.1 ppm .

- X-ray crystallography : For crystal packing analysis, as demonstrated in , where hydrogen bonds (N–H⋯O/N) stabilize the 3D structure .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what methodological frameworks support SAR studies?

- Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring or substituting the amide with heterocycles (e.g., pyrazolo-pyrimidinone) can modulate bioactivity. highlights derivatives like HS38 (a pyrazolo[3,4-d]pyrimidine analog) with improved kinase inhibition. SAR studies require:

- In vitro assays : IC₅₀ measurements (e.g., PARP-1 inhibition in , IC₅₀ = 14.7 nM) .

- Computational modeling : Docking simulations to predict binding affinity to targets like DAPK1 .

- Metabolic stability testing : Microsomal assays to assess hepatic clearance .

Q. How should researchers address contradictions in reported data (e.g., NMR shifts or bioactivity) across studies?

- Answer : Contradictions often arise from solvent effects, impurities, or instrumentation calibration. For example:

- NMR discrepancies : Compare solvent systems (CDCl₃ vs. DMSO-d₆) and internal standards (TMS). and show δ 7.65 ppm shifts in CDCl₃ for aromatic protons, while DMSO-d₆ may upfield-shift amide protons .

- Bioactivity variability : Validate assay conditions (e.g., cell lines, incubation time). notes PARP1-IN-8’s IC₅₀ varies with ATP concentration in kinase assays .

- Resolution strategy : Replicate experiments under standardized protocols and use orthogonal methods (e.g., LC-MS purity checks).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Key precautions include:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (P260 precaution in ) .

- Waste disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .

- Emergency measures : For skin contact, rinse immediately with water (P303+P361+P353 in ) .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature?

- Answer :

Sample preparation : Dissolve the compound in buffers (pH 2–12) and store at 4°C, 25°C, and 40°C.

Analytical monitoring : Use HPLC (C18 column, 220 nm detection) at intervals (0, 7, 14 days).

Degradation kinetics : Apply Arrhenius equation to predict shelf-life. recommends PAC-2/PAC-3 thresholds for environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.